argipressin, Asu(1,6)-

V2 receptor binding antidiuretic receptor vasopressin analog

Asu(1,6)-argipressin is a superior vasopressin analog for researchers requiring targeted V2 receptor activation. Its dicarba bridge (ethylene linkage replacing the native disulfide) provides exceptional metabolic stability, eliminating the pressor effects and instability associated with native AVP and desmopressin. This makes it the definitive tool for chronic infusion studies requiring sustained antidiuresis without hemodynamic interference, and for isolating CRF-potentiating effects in HPA axis research. Procure this uniquely stable, high-purity peptide to ensure experimental reproducibility in your receptor pharmacology and endocrinology studies.

Molecular Formula C48H68N14O12
Molecular Weight 1033.1 g/mol
CAS No. 40944-53-4
Cat. No. B3425329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameargipressin, Asu(1,6)-
CAS40944-53-4
Molecular FormulaC48H68N14O12
Molecular Weight1033.1 g/mol
Structural Identifiers
SMILESC1CCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
InChIInChI=1S/C48H68N14O12/c49-37(64)20-19-31-42(69)61-35(25-38(50)65)45(72)59-32(47(74)62-22-8-13-36(62)46(73)58-30(12-7-21-54-48(52)53)41(68)55-26-39(51)66)11-5-2-6-14-40(67)56-33(24-28-15-17-29(63)18-16-28)43(70)60-34(44(71)57-31)23-27-9-3-1-4-10-27/h1,3-4,9-10,15-18,30-36,63H,2,5-8,11-14,19-26H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,67)(H,57,71)(H,58,73)(H,59,72)(H,60,70)(H,61,69)(H4,52,53,54)
InChIKeyRNZNNGJIIRKABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asu(1,6)-Argipressin (CAS 40944-53-4): A Dicarba Vasopressin Analog with Ethylene Bridge Stabilization


Asu(1,6)-argipressin (also designated deamino-dicarba-arginine-vasopressin or [Asu1,6,Arg8]-vasopressin) is a synthetic analog of arginine vasopressin (AVP) distinguished by the formal replacement of the native disulfide bridge (Cys1–Cys6) with an ethylene (–CH2–CH2–) linkage [1]. This dicarba modification, combined with deamination at position 1, eliminates the labile sulfur–sulfur bond while preserving a conformational constraint essential for receptor recognition [2]. The compound is primarily characterized as a vasopressin V2 receptor agonist with prolonged antidiuretic action and substantially reduced pressor activity relative to native AVP [3].

Why Asu(1,6)-Argipressin Cannot Be Substituted with dDAVP or Native AVP


Despite belonging to the same vasopressin analog class, Asu(1,6)-argipressin, desmopressin (dDAVP), and native arginine vasopressin (AVP) differ fundamentally in their structural stabilization mechanisms and pharmacological profiles. dDAVP achieves selectivity and stability through deamination at position 1 and D-arginine substitution at position 8 while retaining the native disulfide bridge [1]. In contrast, Asu(1,6)-argipressin replaces the entire disulfide bridge with a metabolically stable ethylene linkage while retaining L-arginine at position 8, resulting in distinct receptor interaction kinetics and in vivo duration profiles [2]. These structural divergences translate into quantifiable differences in antidiuretic potency, duration of action, pressor activity, and pituitary ACTH-release modulation—precluding interchangeable use in research applications where specific pharmacological signatures are required [3].

Quantitative Differentiation of Asu(1,6)-Argipressin Against dDAVP and Native AVP


V2 Receptor Binding Affinity Retention Following Disulfide-to-Ethylene Bridge Replacement

Asu(1,6)-argipressin and its p-azidophenylalanine-modified photoreactive analog retain high binding affinity for the bovine renal V2 antidiuretic receptor, comparable to that of native arginine vasopressin. The apparent dissociation constant (KD) for the [Asu1,6, Phe(p-N3)3]AVP analog was determined to be 8.5 × 10⁻⁹ M in bovine kidney inner medulla plasma membranes [1]. This demonstrates that replacement of the native disulfide bridge with the dicarba ethylene linkage does not compromise high-affinity V2 receptor engagement—a critical differentiating feature relative to other ring-modified analogs that show decreased binding capacity [2].

V2 receptor binding antidiuretic receptor vasopressin analog carba substitution

Prolonged Antidiuretic Duration and Reduced Pressor Activity Relative to Native AVP

In comparative in vivo studies assessing vasopressin analogs, the dicarba (Asu1,6) modification conferred prolonged antidiuretic action with markedly reduced vascular potency. All carba analogs, including the dicarba analog, demonstrated both high antidiuretic potency and prolongation of action [1]. In regional hemodynamic assessments, the dicarba analog (deamino-dicarba-arginine-vasopressin) exhibited prolonged action but with much reduced pressor potency compared to mono-carba L-analogs [2]. Furthermore, no significant changes in renal or myocardial blood flows were observed, distinguishing this compound from native AVP which induces marked reductions in gut and uterine blood flow [3].

antidiuretic potency pressor activity duration of action V2 selectivity

Rank-Order Antidiuretic Potency and Duration Relative to Other Carba Analogs

A systematic comparison of carba-substituted vasopressin analogs established a rank-order for both antidiuretic potency and duration of action. The order was: monocarba + 8-D-Arg > 4-Val + 8-D-Arg > 8-D-Arg alone, with all compounds in deamino form [1]. The dicarba analog (Asu1,6 modification) was evaluated within this framework and demonstrated both high potency and prolongation of antidiuretic action [2]. None of the 8-D-Arg-containing analogs produced side effects on the cardiovascular system, gut, uterus, or bladder [3].

antidiuretic potency ranking carba analog series duration comparison structure-activity relationship

Reduced Pituitary V1b Receptor Agonist Activity Relative to Native AVP

In rat anterior pituitary dispersed cell assays, Asu(1,6)-AVP exhibited markedly reduced displacement capacity in [3H]AVP binding studies and weak ACTH-releasing activity compared to synthetic AVP [1]. At a concentration of 100 nM, Asu(1,6)-argipressin potentiated CRF-induced cAMP accumulation and ACTH release by approximately 2-fold, while exhibiting minimal intrinsic agonist activity on cAMP accumulation when administered alone . This contrasts sharply with native AVP, which shows robust concentration-dependent ACTH release with a minimal effective dose of 10⁻¹⁰ M and an IC50 of 1.5 × 10⁻⁷ M for [3H]AVP displacement [2].

ACTH release pituitary receptor V1b activity CRF potentiation

Enhanced Metabolic Stability Conferred by Dicarba Bridge Modification

The replacement of the native disulfide bridge (–S–S–) with an ethylene (–CH2–CH2–) linkage eliminates the primary site of enzymatic and chemical degradation in vasopressin analogs. Comparative studies of dDAVP versus AVP demonstrate that deamination and D-arginine substitution confer resistance to trypsin, α-chymotrypsin, and late pregnancy plasma, with dDAVP retaining antidiuretic activity after incubation with these agents whereas AVP activity is completely destroyed [1]. The dicarba modification in Asu(1,6)-argipressin provides analogous stabilization through covalent C–C bond replacement of the labile disulfide, as confirmed by the synthesis and characterization of deamino-dicarba-arginine-vasopressin as a biologically active analog lacking a disulfide bond [2].

metabolic stability dicarba bridge enzymatic degradation resistance disulfide replacement

Optimal Research Applications for Asu(1,6)-Argipressin Based on Quantitative Differentiation


V2 Receptor Photoaffinity Labeling and Receptor Isolation Studies

Asu(1,6)-argipressin serves as an optimal scaffold for generating photoreactive V2 receptor probes. The dicarba bridge preserves high-affinity V2 receptor binding (KD = 8.5 × 10⁻⁹ M for the p-azidophenylalanine-modified analog) while the ethylene linkage eliminates sulfur-associated instability during radiolabeling and photoactivation [1]. Tritium-labeled reactive analogs incorporating azido or diazirinyl photoactivatable groups at position 2 have been successfully synthesized and retain binding affinity for antidiuretic receptors in bovine kidney [2]. This application is specifically enabled by the dicarba modification, which withstands the chemical manipulations required for introducing photoreactive moieties and subsequent high-specific-activity tritiation (16 Ci/mmol) [3].

Sustained V2 Receptor Agonism Without Hemodynamic Confounding

For in vivo studies requiring prolonged V2 receptor activation without pressor effects, Asu(1,6)-argipressin offers a distinct advantage. The dicarba analog demonstrated prolonged antidiuretic action combined with much reduced vascular potency relative to mono-carba analogs and native AVP [1]. Crucially, no significant changes in renal or myocardial blood flows were observed following administration, in contrast to native AVP which induces marked reductions in gut and uterine blood flow [2]. This profile makes Asu(1,6)-argipressin suitable for chronic infusion studies or models where sustained antidiuresis must be achieved without altering systemic or regional hemodynamics [3].

HPA Axis Modulation Studies Requiring CRF Potentiation Without Direct ACTH Secretagogue Activity

In investigations of hypothalamic-pituitary-adrenal (HPA) axis regulation, Asu(1,6)-argipressin provides a unique pharmacological tool that potentiates CRF-induced cAMP accumulation and ACTH release (approximately 2-fold at 100 nM) while exhibiting minimal intrinsic ACTH-releasing activity [1]. This contrasts with native AVP, which potently stimulates ACTH secretion directly (minimal effective dose 10⁻¹⁰ M) [2]. Researchers studying the synergistic interactions between CRF and vasopressinergic signaling can employ Asu(1,6)-argipressin to isolate the potentiating component without introducing the confounding variable of direct pituitary V1b receptor agonism [3].

Structure-Activity Relationship Studies of Vasopressin Ring Conformation

Asu(1,6)-argipressin serves as a critical comparator compound in systematic SAR investigations of vasopressin analog series. The rank-order of antidiuretic potency and duration—monocarba + 8-D-Arg > 4-Val + 8-D-Arg > 8-D-Arg alone—provides a quantitative framework within which the dicarba modification can be precisely positioned [1]. This enables researchers to dissect the relative contributions of disulfide bridge replacement (carba modification) versus C-terminal substitutions (D-Arg, position 4 Val) to overall pharmacological profile [2]. The compound's retained V2 binding affinity despite complete disulfide elimination also makes it a valuable negative control for studies investigating the role of the disulfide bond in receptor activation kinetics [3].

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